molecular formula C12H12N2O2 B158575 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one CAS No. 1821-59-6

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one

Cat. No. B158575
CAS RN: 1821-59-6
M. Wt: 216.24 g/mol
InChI Key: RRWPHOVAKCTEFC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Anticancer Activities

Seo et al. (2019) developed a novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivative, which demonstrated potent anticancer activity against prostate cancer cells (PC-3) and breast cancer cells (MCF-7). The compound inhibited cell viability significantly, reduced cell migration, and induced apoptosis through caspase-3 activation and cleavage of PARP (Seo, Lee, Park, Namkung, & Kim, 2019). This research highlights the therapeutic potential of pyrazine derivatives in cancer treatment.

Synthesis and Structural Studies

  • Mohebat et al. (2017) reported an efficient and environmentally benign procedure for synthesizing novel heterocycles using a domino three-component condensation reaction. This green chemistry approach underlines the importance of sustainable practices in chemical synthesis and the potential pharmacological significance of the produced compounds (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).
  • Yavolovskii et al. (2013) explored the reactions of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine, contributing to the synthesis of imidazole N(3)-oxides and providing insights into the versatility of pyrazine derivatives in heterocyclic chemistry (Yavolovskii, Grishchuk, Rakipov, Stepanov, Ivanov, & Kamalov, 2013).

Optical and Electronic Properties

Zhao et al. (2004) focused on the synthesis, structural, and optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives. Their work contributes to understanding the electronic behavior of these compounds and their potential applications in organic electronics, including light-emitting devices (Zhao, Perepichka, Trksoy, Batsanov, Beeby, Findlay, & Bryce, 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-phenacyl-2,3-dihydro-1H-pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5H,6-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWPHOVAKCTEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C(=O)N1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346415
Record name 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one

CAS RN

1821-59-6
Record name 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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